molecular formula C31H27NO6 B11563042 4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11563042
M. Wt: 509.5 g/mol
InChI Key: KLZFAUVVFSFSRJ-UHFFFAOYSA-N
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Description

2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both imine and ester functional groups. The presence of these groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE typically involves a multi-step process. One common method is the condensation reaction between 2,4-dimethylbenzaldehyde and 5-(4-methoxybenzoyloxy)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENOL
  • 4-CHLORO-2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]PHENOL

Uniqueness

2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-5-(4-METHOXYBENZOYLOXY)PHENYL 4-METHOXYBENZOATE is unique due to the presence of both imine and ester functional groups, which provide a wide range of reactivity and potential applications. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H27NO6

Molecular Weight

509.5 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]-3-(4-methoxybenzoyl)oxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C31H27NO6/c1-20-5-16-28(21(2)17-20)32-19-24-10-15-27(37-30(33)22-6-11-25(35-3)12-7-22)18-29(24)38-31(34)23-8-13-26(36-4)14-9-23/h5-19H,1-4H3

InChI Key

KLZFAUVVFSFSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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